Enhanced Lipophilicity and Permeability vs. the Parent Carboxylic Acid (NO9)
A critical differentiator is the compound's computed lipophilicity. The target compound has a calculated XLogP3-AA of 2.2 [1]. Its direct structural analog, the active MBL inhibitor 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (ligand NO9), has a computed XLogP3-AA of 0.4 (PubChem CID 39870159). This 1.8-log unit increase represents a >60-fold higher predicted partition coefficient, suggesting significantly enhanced passive membrane permeability, a crucial advantage for targeting intracellular or periplasmic MBL enzymes in whole-cell assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (NO9) = 0.4 |
| Quantified Difference | Δ 1.8 log units (>60-fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
This quantifiable difference in lipophilicity directly impacts cellular penetration potential, making the target compound a superior scaffold for developing cell-active MBL inhibitors over the charged parent acid.
- [1] PubChem. (2026). Compound Summary for CID 45504363: methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate. National Library of Medicine. View Source
- [2] Wachino, J. I., Jin, W., Kimura, K., Kurosaki, H., Sato, A., & Arakawa, Y. (2020). Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-β-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio, 11(2), e03144-19. View Source
